molecular formula C28H36O7 B12961490 [2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate

Cat. No.: B12961490
M. Wt: 484.6 g/mol
InChI Key: BWSCDDHHJUGBSQ-FLLNTUSISA-N
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Description

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[88001,1702,7011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

The synthesis of [2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core pentacyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, esterification, and selective oxidation to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Esterification: The propanoate ester group can be modified through esterification reactions using alcohols and acid catalysts.

Scientific Research Applications

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Properties

Molecular Formula

C28H36O7

Molecular Weight

484.6 g/mol

IUPAC Name

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate

InChI

InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22+,25-,26-,27-,28+/m0/s1

InChI Key

BWSCDDHHJUGBSQ-FLLNTUSISA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC

Origin of Product

United States

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